C-telopeptide -

C-telopeptide

Catalog Number: EVT-465409
CAS Number:
Molecular Formula: C34H56N14O13
Molecular Weight: 868.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

C-telopeptide is derived from type I collagen, which is the most abundant collagen type in the human body, primarily found in bones, skin, and tendons. The classification of C-telopeptide falls under biochemical markers of bone metabolism, specifically as a bone resorption marker. It is typically measured in serum or urine samples to evaluate the rate of bone turnover. The specific form often analyzed is known as beta-C-terminal telopeptide, which reflects the degradation products generated during osteoclastic activity .

Synthesis Analysis

C-telopeptide is produced during the normal physiological process of collagen degradation. The synthesis of this compound occurs when osteoclasts break down type I collagen during bone resorption. The process can be summarized as follows:

  1. Collagen Degradation: Osteoclasts secrete enzymes that cleave type I collagen into smaller fragments.
  2. Release of Telopeptides: These fragments include C-terminal telopeptides, which are released into the bloodstream.
  3. Measurement Techniques: The concentration of C-telopeptide can be quantified using enzyme-linked immunosorbent assays (ELISA), which utilize antibodies specific to the telopeptide sequences .
Molecular Structure Analysis

The molecular structure of C-telopeptide consists of a peptide sequence derived from the C-terminal portion of type I collagen. This structure includes:

  • Amino Acid Composition: The sequence contains several key amino acids that are critical for its recognition by specific antibodies used in assays.
  • Cross-linking Features: The presence of cross-links between collagen fibers enhances its stability and integrity within the bone matrix.
  • Molecular Weight: The molecular weight of C-telopeptide varies depending on its specific form but generally falls within a range that allows for effective detection in serum assays .
Chemical Reactions Analysis

C-telopeptide participates in several chemical reactions primarily related to its role as a biomarker for bone resorption:

  1. Formation During Bone Resorption: As osteoclasts degrade collagen, they release C-telopeptides into circulation.
  2. Detection Methods: Various assays, including ELISA and chemiluminescent immunoassays, utilize specific antibodies to bind to C-telopeptides, allowing for quantification based on chemical reactions that produce measurable signals .
  3. Clinical Implications: Elevated levels can indicate increased osteoclastic activity and are used to monitor treatment responses in conditions like osteoporosis .
Mechanism of Action

The mechanism by which C-telopeptide functions as a biomarker involves its release during the breakdown of type I collagen:

  • Osteoclast Activity: Osteoclasts break down bone tissue by secreting proteolytic enzymes, leading to the release of C-telopeptides.
  • Circulatory Measurement: Once released into the bloodstream, these telopeptides can be measured to assess the rate of bone resorption.
  • Clinical Significance: Changes in serum levels correlate with changes in bone density and health status, providing valuable information for diagnosing and monitoring metabolic bone diseases .
Physical and Chemical Properties Analysis

C-telopeptide exhibits several physical and chemical properties relevant to its role as a biomarker:

  • Solubility: It is soluble in serum and can be easily measured using immunoassays.
  • Stability: The peptide remains stable under standard laboratory conditions but may degrade over prolonged periods or improper storage.
  • Detection Limits: Assays typically have sensitivity thresholds below 0.1 ng/mL, allowing for precise measurements even at low concentrations .
Applications

C-telopeptide has several scientific applications, particularly in clinical diagnostics:

  • Bone Health Assessment: It serves as a marker for evaluating bone resorption rates in conditions like osteoporosis, Paget's disease, and hyperparathyroidism.
  • Monitoring Treatment Efficacy: Changes in C-telopeptide levels can indicate responses to therapies such as bisphosphonates or hormone replacement therapy.
  • Research Tool: In research settings, it aids in understanding bone metabolism and developing new treatments for metabolic bone disorders .
Biochemical Role of C-Telopeptide in Bone Remodeling Pathways

Molecular Mechanisms of Type I Collagen Degradation and CTX Release

Type I collagen, the predominant organic component of bone matrix (constituting ~90% of organic content), possesses a highly organized hierarchical structure. Its fundamental unit, tropocollagen, consists of three polypeptide chains (two α1 and one α2) coiled into a triple helix. Each chain features repeating Gly-X-Y sequences (where X is often proline and Y hydroxyproline), flanked by non-helical telopeptides at both N- and C-termini. These telopeptides are critical sites for intermolecular cross-linking, primarily through lysyl oxidase-mediated formation of pyridinoline (PYD) and deoxypyridinoline (DPD) cross-links, which confer structural integrity and tensile strength to the collagen fibrils [1] [7].

During bone resorption, collagenases target these cross-linked regions. Key enzymes include:

  • Cathepsin K: A cysteine protease secreted by osteoclasts into the resorption lacuna. It cleaves triple-helical collagen at multiple sites within both helical and telopeptide regions, releasing cross-linked fragments.
  • Matrix Metalloproteinases (MMPs): Particularly MMP-1, -8, -13, and -14. These enzymes exhibit specific cleavage activity, with MMP-1 initially hydrolyzing the triple helix at a single site (Gly775–776-Leu/Ile), generating ¾ and ¼ length fragments. Subsequent MMP activity further degrades these fragments [3] [9].

The C-terminal telopeptide (CTX) is a short, non-helical peptide sequence (typically 8–12 amino acids) adjacent to the triple helix. Proteolytic cleavage—especially at sites between the cross-linked C-telopeptide and the helical domain—releases CTX-containing fragments into circulation. These fragments retain the molecular signature of the original cross-links (e.g., the amino acid sequence EKAHDGGR for α-CTX), making them measurable biomarkers of bone resorption [1] [2].

Table 1: Key Enzymes in Type I Collagen Degradation and CTX Release

EnzymeClassCleavage SpecificityRole in CTX Release
Cathepsin KCysteine proteaseMultiple sites in helical/telopeptide regionsPrimary generator of CTX fragments in acidic resorption lacuna
MMP-1, -8, -13MetalloproteinaseSingle site in helical domain (Gly-Leu/Ile)Initial helix unwinding; secondary CTX release
MMP-14 (MT1-MMP)Membrane-type MMPBroad specificity, including telopeptidesCompensatory degradation when Cathepsin K deficient

Osteoclast-Mediated Bone Resorption and CTX Fragment Generation

Osteoclasts, the principal bone-resorbing cells, create an acidic microenvironment (pH ~4.5) within the sealed resorption lacuna via proton pumps. This acidity demineralizes bone, exposing the organic matrix (primarily collagen) to proteolytic enzymes. Cathepsin K is activated at low pH and efficiently degrades collagen fibrils, generating small peptide fragments, including those containing the CTX epitope [1] [4].

Recent studies reveal compensatory collagenolytic pathways when cathepsin K is deficient or inhibited. Osteoclasts express MMP-9 (gelatinase B) and MMP-14 (membrane-type 1 MMP), which form a redundant collagenolytic system. In Mmp9 and Mmp14 double-knockout mice:

  • Bone resorption is severely impaired, with increased bone density observed.
  • Osteoclasts show reduced ability to solubilize collagen, evidenced by decreased CTX release.
  • Protection against pathological bone loss (e.g., induced by ovariectomy or PTH) is enhanced, confirming the critical role of MMPs in CTX generation when cathepsin K activity is compromised [3].

CTX fragments enter circulation and are cleared renally. Their stability varies:

  • Serum CTX: Half-life ≈1 hour, cleared via renal metabolism and glomerular filtration.
  • Urinary CTX: Reflects integrated resorption over hours; requires normalization to creatinine (CTX/Cr) due to urine concentration variability [2] [6].Diurnal variation (peak: ~05:00; nadir: ~14:00) and fasting status significantly impact CTX levels, necessitating standardized sampling protocols in clinical practice [2] [4].

β-Isomerization Dynamics in Collagen Maturation and CTX Epitope Specificity

A critical post-translational modification of type I collagen influences CTX immunoassay specificity: the isomerization of aspartyl residues within the CTX sequence (EKAHDβGGR). In newly synthesized collagen, aspartic acid at position 7 of the CTX sequence (position 1210 in α1(I) chain) exists in the native α-form. Over time (t½ ≈ 150 days), this residue spontaneously isomerizes to the β-form (β-aspartate) via succinimide intermediate formation. This process is irreversible and reflects the biological age of the bone matrix [2] [9].

Epitope-specific immunoassays exploit this isomerization:

  • α-CTX assays: Detect fragments with native aspartate (α-form), reflecting degradation of newer collagen.
  • β-CTX assays: Detect β-aspartate-containing fragments, indicating degradation of older, more mature bone.

Clinically, the β-CTX/α-CTX ratio provides insights into bone turnover dynamics:

  • Elevated β-CTX dominance occurs in high-turnover states (e.g., postmenopausal osteoporosis) due to accelerated remodeling of older bone.
  • In metabolic bone diseases like osteoarthritis, β-CTX levels correlate with rapid joint destruction, reflecting the preferential resorption of mature collagen [5] [6].

Table 2: Characteristics of CTX Isomer-Specific Fragments

Propertyα-CTXβ-CTX
Aspartyl ResidueNative α-form (L-aspartate)Isomerized β-form (β-aspartate)
OriginNewly synthesized collagen (≤6 months old)Mature collagen (>6–12 months old)
Clinical RelevanceMarker of recent bone formation coupled with resorptionIndicator of established bone loss; predictor of fracture/destruction
Assay TypeCompetitive ELISA (urine/serum)Automated immunoassay (serum)

This isomerization process is tissue-specific. Bone collagen exhibits higher β-CTX accumulation than skin or tendon collagen due to its slower turnover rate (half-life ≈ 10–25 years vs. months in soft tissues), making β-CTX a bone-specific biomarker [2] [7].

Compounds Mentioned in the Article:

  • C-telopeptide (CTX)
  • Type I collagen
  • Cathepsin K
  • Matrix Metalloproteinases (MMPs)
  • Pyridinoline (PYD)
  • Deoxypyridinoline (DPD)
  • β-CTX
  • α-CTX

Properties

Product Name

C-telopeptide

IUPAC Name

(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[2-[[2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C34H56N14O13

Molecular Weight

868.9 g/mol

InChI

InChI=1S/C34H56N14O13/c1-17(44-31(58)20(5-2-3-9-35)46-29(56)19(36)7-8-26(51)52)28(55)47-22(11-18-13-39-16-43-18)32(59)48-23(12-27(53)54)30(57)42-14-24(49)41-15-25(50)45-21(33(60)61)6-4-10-40-34(37)38/h13,16-17,19-23H,2-12,14-15,35-36H2,1H3,(H,39,43)(H,41,49)(H,42,57)(H,44,58)(H,45,50)(H,46,56)(H,47,55)(H,48,59)(H,51,52)(H,53,54)(H,60,61)(H4,37,38,40)/t17-,19-,20-,21-,22-,23-/m0/s1

InChI Key

LOJFGJZQOKTUBR-XAQOOIOESA-N

SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N

Synonyms

C-telopeptide
C-terminal cross-linking telopeptide, collagen type I
C-terminal telopeptide of type I collagen
C-terminal type I collagen telopeptide
collagen type I trimeric cross-linked peptide
COOH-terminal telopeptide of type I collagen
CTCLP
CTx telopeptide
i-ICTP
ICTP peptide
N-telopeptide
N-terminal type I collagen telopeptide
NTx telopeptide
pyridinoline cross-linked carboxy-terminal telopeptide, collagen type I
serum carboxyterminal telopeptide type I collagen
trimeric cross-linked peptide collagen type I

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.